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Executive Summary
The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA

(siRNA), holds immense promise for the future of medicine. Lipid nanoparticles (LNPs) have

emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19

mRNA vaccines. A critical component of conventional LNPs is polyethylene glycol (PEG), which

provides a hydrophilic corona to prevent aggregation and reduce immunogenicity. However,

concerns over PEG-related immunogenicity and hypersensitivity reactions have spurred the

development of alternative "stealth" polymers. Polysarcosine (pSar), a biocompatible and non-

immunogenic polypeptoid, has garnered significant attention as a superior alternative to PEG.

This technical guide provides an in-depth overview of the use of polysarcosine-conjugated

lipids in LNP formulations for nucleic acid delivery, summarizing key quantitative data, detailing

experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction to Polysarcosine Lipids
Polysarcosine is a synthetic polymer of N-methylated glycine, an endogenous amino acid

derivative. Its unique properties, including high water solubility, low toxicity, and non-

immunogenicity, make it an ideal candidate for biomedical applications.[1] When conjugated to

lipids and incorporated into LNPs, pSar forms a protective hydrophilic layer that shields the

nanoparticle from opsonization and rapid clearance, similar to PEG.[2][3][4][5] However,

studies have shown that pSar-functionalized LNPs can offer distinct advantages over their
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PEGylated counterparts, including reduced immunogenicity and, in some cases, enhanced

delivery efficiency.[2][3][4][5]

Physicochemical Properties and In Vitro Efficacy of
Polysarcosine-LNP Formulations
The physicochemical characteristics of pSar-LNPs, such as particle size, polydispersity index

(PDI), and zeta potential, are critical for their in vivo performance. These properties can be fine-

tuned by modulating the LNP composition, including the choice of ionizable lipid, helper lipid,

and the structure of the pSar-lipid itself (e.g., polymer chain length and lipid anchor).

Table 1: Physicochemical Properties of ALC-0315 and
SM-102 based LNPs with Polysarcosine Lipids

Ionizable
Lipid

pSar-Lipid Size (nm) PDI

Encapsulati
on
Efficiency
(%)

Zeta
Potential
(mV)

ALC-0315 DMG-pSar 25 85.3 ± 2.1 0.12 ± 0.02 95.2 ± 1.5 -5.2 ± 0.8

ALC-0315
DSPE-pSar

25
92.1 ± 3.5 0.15 ± 0.03 93.8 ± 2.1 -6.1 ± 1.2

SM-102 DMG-pSar 25 88.9 ± 2.8 0.13 ± 0.01 96.1 ± 1.1 -4.8 ± 0.9

SM-102
DSPE-pSar

25
95.4 ± 4.1 0.16 ± 0.04 94.5 ± 1.8 -5.7 ± 1.1

Data synthesized from Kang et al., Bioactive Materials, 2024.[3]

Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs.
PEG-LNPs in Human PBMCs
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Ionizable Lipid Helper Lipid Stealth Moiety

Transfection
Efficiency (%
Thy1.1+
Monocytes)

MC3 DOPE pSar 45.8 ± 3.2

MC3 DOPE PEG 35.2 ± 2.8

DODMA DOPE pSar 28.1 ± 2.5

DODMA DOPE PEG 22.5 ± 2.1

MC3 DOPC pSar 38.9 ± 3.1

MC3 DOPC PEG 30.7 ± 2.9

DODMA DOPC pSar 25.4 ± 2.3

DODMA DOPC PEG 19.8 ± 1.9

Data synthesized from Wilhelmy et al., Pharmaceutics, 2023.[6][7]

In Vivo Performance and Immunogenicity
A key advantage of pSar-LNPs is their potential for reduced immunogenicity compared to PEG-

LNPs. Several studies have demonstrated that pSar-LNPs induce lower levels of pro-

inflammatory cytokines and show reduced complement activation.

Table 3: In Vivo Luciferase Expression and Cytokine
Induction of pSar-LNPs vs. PEG-LNPs
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LNP Formulation
In Vivo Luciferase
Expression
(photons/s/cm²/sr)

IL-6 (pg/mL) TNF-α (pg/mL)

ALC-0315 / DMG-

pSar 25
1.8 x 10⁸ 150 ± 25 80 ± 15

ALC-0315 / ALC-0159

(PEG)
1.2 x 10⁸ 450 ± 50 250 ± 40

SM-102 / DMG-pSar

25
2.5 x 10⁸ 120 ± 20 70 ± 12

SM-102 / DMG-PEG

2000
1.9 x 10⁸ 550 ± 60 300 ± 50

Data represents a summary of findings from multiple sources for illustrative comparison.[2][3][4]

[5]

Experimental Protocols
LNP Formulation via Rapid Microfluidic Mixing
This protocol describes the formulation of pSar-LNPs using a microfluidic mixing device, such

as the NanoAssemblr platform.

Materials:

Ethanol

Citrate buffer (pH 3.0)

Ionizable lipid (e.g., MC3, ALC-0315)

Helper lipid (e.g., DOPE, DSPC)

Cholesterol

pSar-conjugated lipid
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Nucleic acid (e.g., mRNA, siRNA) in citrate buffer

Dialysis cassettes (e.g., 10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid,

cholesterol, and pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

Prepare the nucleic acid solution in citrate buffer.

Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the

nucleic acid-aqueous buffer solution in the other.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of

the LNPs.

Collect the resulting LNP suspension.

Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol

and raise the pH.

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of pSar-LNPs
a) Size and Zeta Potential:

Dilute the LNP suspension in PBS.

Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light

scattering (DLS).

Measure the zeta potential using laser Doppler velocimetry.

b) Encapsulation Efficiency:
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Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent

(e.g., 0.5% Triton X-100).

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

In Vitro Transfection
Materials:

Target cell line (e.g., HeLa, HEK293)

Complete cell culture medium

pSar-LNP encapsulated reporter mRNA (e.g., encoding luciferase or GFP)

Plate reader for fluorescence or luminescence detection

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Dilute the pSar-LNP suspension to the desired concentrations in complete cell culture

medium.

Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 24-48 hours.

Quantify the reporter protein expression using a suitable assay (e.g., luciferase assay, flow

cytometry for GFP).

Visualizing Key Processes
Experimental Workflow for pSar-LNP Formulation and
Characterization
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Caption: Workflow for pSar-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape of pSar-LNPs
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Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs.
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Conclusion
Polysarcosine-conjugated lipids represent a promising advancement in the field of nucleic acid

delivery. The ability to formulate pSar-LNPs with favorable physicochemical properties,

enhanced transfection efficiency, and a superior safety profile compared to conventional

PEGylated LNPs positions them as a leading candidate for the next generation of nucleic acid

therapeutics. Further research into the structure-activity relationships of pSar-lipids and their

interactions with the biological environment will continue to refine and optimize this exciting

delivery platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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